Sucrose octasulfate sodium salt

Description

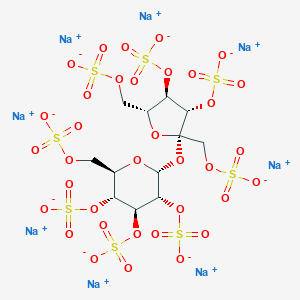

Sucrose octasulfate sodium salt (SOS, CAS 127930-09-0) is a synthetic anionic polysaccharide derivative where all eight hydroxyl groups of sucrose are sulfated. Its molecular formula is C₁₂H₁₄Na₈O₃₅S₈, with a molecular weight of 1,158.7 g/mol . This compound is water-soluble, stable across a wide pH range, and exhibits diverse biological activities:

- Gastrointestinal Protection: As a component of sucralfate (an aluminum complex), SOS forms a physical barrier over ulcers, inhibits pepsin, and stimulates bicarbonate secretion .

- Anticoagulant Activity: Binds thrombin’s exosite II, inhibiting catalytic activity .

- Anticancer Properties: Inhibits tumor growth by blocking FGF-2 binding to endothelial cells .

- Drug Delivery: Used in liposomal formulations (e.g., ONIVYDE®) to encapsulate chemotherapeutics like irinotecan .

Properties

CAS No. |

74135-10-7 |

|---|---|

Molecular Formula |

C12H22NaO35S8 |

Molecular Weight |

1005.8 g/mol |

IUPAC Name |

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI Key |

HQVNSDSSDOHJPU-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

Synonyms |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt; Sodium Sucrose Octasulfate; |

Origin of Product |

United States |

Preparation Methods

Sulfonation Agents and Reaction Conditions

Sulfonation typically employs pyridine-sulfur trioxide (Py·SO₃) complexes or chlorosulfonic acid (ClSO₃H) as sulfating agents. Py·SO₃ is preferred for its controlled reactivity, minimizing side reactions such as dehydration or charring. In one protocol, 140 g of sucrose reacts with 394.4 g of chlorosulfonic acid in 2-picoline at 55–65°C for one hour, achieving near-complete sulfonation. The exothermic nature of this reaction necessitates precise temperature control, as overheating may degrade sucrose or yield undersulfated byproducts like sucrose heptasulfate.

Neutralization and Intermediate Isolation

Post-sulfonation, the reaction mixture is neutralized with aqueous ammonia to pH 7.5–8.0, precipitating the intermediate sucrose octasulfate ammonium salt. This crude product is washed with ethanol to remove residual solvents and byproducts, yielding an 80–90% pure ammonium salt. Recrystallization from aqueous ethanol further elevates purity to 95–100%, critical for subsequent ion exchange.

Ion Exchange from Ammonium to Sodium Salt

The ammonium salt serves as a pivotal intermediate for generating the sodium salt via ion exchange. This step replaces ammonium counterions with sodium ions, enhancing the compound’s stability and compatibility with pharmaceutical formulations.

Alkaline Hydrolysis and Precipitation

In a standardized protocol, 20 g of sucrose octasulfate ammonium salt is dissolved in 100 mL of water, and 20% sodium hydroxide is added to adjust the pH to 8–9. This alkaline medium facilitates the displacement of ammonium ions (NH₄⁺) by sodium ions (Na⁺). The addition of ethanol induces precipitation of the sodium salt, which is filtered and dried under vacuum at 45–50°C. This method achieves yields exceeding 95%, with residual ammonium content below 0.1% as verified by ion chromatography.

Challenges in Ion Exchange

Despite its simplicity, this method risks partial hydrolysis of sulfate groups under highly alkaline conditions, potentially forming heptasulfate impurities. Patent EP4169928A1 highlights that even trace water during precipitation can lead to gel-like intermediates, complicating isolation. To mitigate this, modern protocols advocate using anhydrous ethanol and controlled atmospheric conditions during filtration.

Solvent Systems and Antisolvent Precipitation

Industrial-scale production demands solvent systems that balance solubility, cost, and ease of removal. Recent advances leverage polar organic solvents and antisolvents to precipitate high-purity sodium salt.

Polar Organic Solvents

Acetonitrile, ethanol, and methanol are employed to dissolve the sulfated intermediate while facilitating azeotropic water removal. For instance, a TASOS (sucrose octasulfate octakistriethylammonium salt) solution in acetonitrile is concentrated via rotary evaporation, reducing water content to <0.5%. This step is critical to prevent gelation during subsequent antisolvent addition.

Antisolvent Selection

Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) serve as antisolvents, drastically reducing sucrose octasulfate’s solubility and inducing precipitation. A mixture of concentrated TASOS solution and THF (1:3 v/v) yields a free-flowing powder with 96% purity, as opposed to gum-like products from aqueous systems. This approach minimizes heptasulfate impurities to <1%, meeting pharmaceutical-grade standards.

Purification and Quality Control

Purification is paramount to eliminate undersulfated byproducts and residual solvents, which can compromise therapeutic efficacy.

Recrystallization and Chromatography

Recrystallization from ethanol-water mixtures (50:50 v/v) remains the gold standard for small-scale purification, boosting purity from 80% to >99%. Large-scale processes incorporate ion-exchange chromatography, using resins like Dowex 50WX8 to selectively bind sulfate-deficient impurities.

Analytical Characterization

Modern quality control employs a triad of techniques:

| Method | Parameter Analyzed | Acceptance Criteria |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity, heptasulfate content | Purity ≥95%, heptasulfate ≤2% |

| Ion Chromatography | Residual ammonium, chloride | NH₄⁺ ≤0.1%, Cl⁻ ≤0.5% |

| Karl Fischer Titration | Water content | ≤1.0% w/w |

Data from US4990610A confirm that sucralfate derived from this sodium salt exhibits aluminum content of 19.5–20.5%, aligning with pharmacopeial standards.

Industrial-Scale Optimization

Transitioning from laboratory to industrial synthesis necessitates modifications to enhance yield and reproducibility.

Continuous Sulfonation Reactors

Flow reactors enable precise control over sulfonation temperature (60±2°C) and reagent stoichiometry, reducing batch-to-batch variability. A pilot-scale study using Py·SO₃ in a continuous system achieved 98% sulfonation efficiency, surpassing traditional batch reactors (92%).

Chemical Reactions Analysis

Gadofosveset trisodium primarily undergoes complexation reactions. It binds reversibly to endogenous serum albumin, which increases its intravascular retention time. The compound does not typically undergo oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with serum albumin is a stable complex that enhances magnetic resonance imaging signals .

Scientific Research Applications

Gastrointestinal Therapeutics

Mechanism of Action

SOS is a key component of sucralfate, an anti-ulcer medication widely used to treat gastric and duodenal ulcers. The therapeutic efficacy of SOS is attributed to its ability to form a viscous gel that adheres to mucosal surfaces, providing a protective barrier against gastric acids, pepsin, and bile salts. This gel formation is crucial in treating conditions such as gastroesophageal reflux disease (GERD) and reflux esophagitis.

Case Study: Efficacy in Reflux Esophagitis

A study involving an animal model of reflux esophagitis demonstrated that SOS significantly reduced ulcer lesion sizes in a dose-dependent manner. The administration of SOS resulted in improved pathology scores compared to controls, indicating its protective effects on the esophageal mucosa . Specifically, doses of 3.6 μmol/kg and higher showed marked improvement in reducing inflammation and ulceration compared to untreated groups.

Interaction with Growth Factors

SOS has been shown to interact with acidic fibroblast growth factor (aFGF), stabilizing it against thermal and acidic pH-induced unfolding. This interaction enhances the mitogenic activity of aFGF, suggesting potential applications in tissue repair and regeneration. The binding affinity of SOS for aFGF was demonstrated through various biophysical techniques, including fluorescence spectroscopy and circular dichroism . This property may be exploited in regenerative medicine to promote healing in damaged tissues.

Ion-Exchange Chromatography

In analytical chemistry, SOS is utilized as a reagent in ion-exchange chromatography. Its predictable behavior aids in optimizing separation conditions for anionic compounds, making it valuable for biochemical analyses and purification processes . The ability of SOS to enhance separation efficiency can improve the reproducibility of results in laboratory settings.

Formulation Development

SOS is also significant in pharmaceutical formulation development. It can be incorporated into various dosage forms, including oral suspensions and solid dosage units. The preparation methods often involve recrystallization processes that ensure high potency and stability of the final product .

Safety and Toxicity Profile

The safety profile of sucrose octasulfate sodium salt has been evaluated in several studies, indicating low toxicity levels when administered at therapeutic doses. Its use during pregnancy has been noted as particularly beneficial due to its non-systemic action compared to proton pump inhibitors (PPIs), which are commonly prescribed for similar indications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Gadofosveset trisodium involves its reversible binding to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time of water protons. The result is an increase in signal intensity (brightness) of blood in magnetic resonance imaging. This enhanced signal allows for clearer and more detailed images of the vascular system .

Comparison with Similar Compounds

Sucrose Octasulfate Potassium Salt (K-SOS)

- Molecular Formula : C₁₂H₁₄K₈O₃₅S₈; Molecular Weight : 1,287.55 g/mol .

- Applications: Synergistic antimicrobial compositions with silver-SOS (Ag-SOS) for mucosal infections (e.g., sinonasal disorders, vaginitis) . Reference standard for sucralfate quantification .

- Key Difference : Higher molecular weight and potassium ions enhance stability in acidic environments, making it suitable for topical antimicrobial formulations .

Sucrose Octasulfate Silver Salt (Ag-SOS)

Sucralfate (Aluminum-SOS Complex)

- Composition : Basic aluminum salt of SOS .

- Mechanism : Buffers gastric acid, adsorbs pepsin and bile salts, and forms a protective gel over ulcers .

- Clinical Use : FDA-approved for duodenal ulcers and gastroesophageal reflux disease (GERD) .

- Efficacy : More effective than SOS sodium salt alone due to prolonged mucosal adhesion .

Sucrose Octasulfate Triethylammonium Salt (TASOS)

Sucrose Octasulfate Magnesium Salt (Mg-SOS)

- Preparation : Desalification of sodium/potassium-SOS followed by magnesium ion exchange .

- Properties : Exhibits reparative, antimicrobial, and anti-free radical effects, explored in cosmetic and dermatological formulations .

Comparative Data Table

Mechanistic and Functional Contrasts

- Anticoagulant Activity : SOS sodium salt inhibits thrombin, but unlike heparin, it lacks systemic anticoagulant effects, reducing bleeding risks .

- Antimicrobial Spectrum : Ag-SOS and K-SOS synergistically target Gram-positive and Gram-negative pathogens, whereas SOS alone inhibits Porphyromonas gingivalis adhesion .

- Drug Delivery: TASOS enables pH-sensitive liposome formulations, while SOS sodium salt is used in gelated drug precipitates (e.g., irinotecan) .

Research and Clinical Implications

Q & A

Basic: What are the recommended methods for synthesizing sucrose octasulfate sodium salt with high purity?

Methodological Answer:

this compound is typically synthesized via sulfonation of sucrose using sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide. Key steps include:

- Non-aqueous solvent systems : To minimize hydrolysis of sulfate esters, use anhydrous conditions (e.g., pyridine or dimethylformamide) during sulfonation .

- Ion-exchange purification : Replace potassium or ammonium counterions with sodium using ion-exchange resins, ensuring minimal residual impurities (<1% heptasulfate derivatives) .

- Crystallization : Precipitate the product from methanol/water mixtures to achieve ≥99% purity, as confirmed by elemental analysis and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.